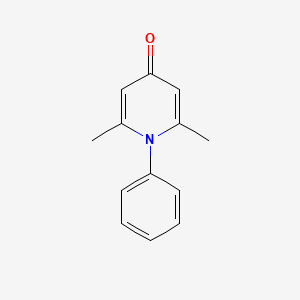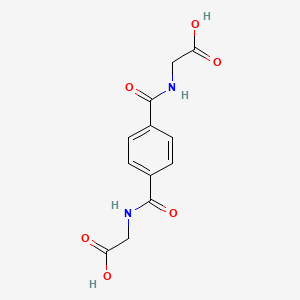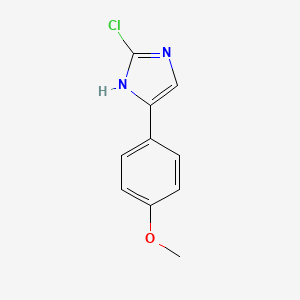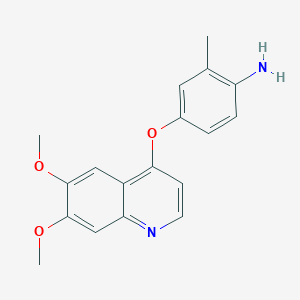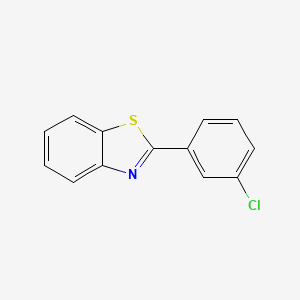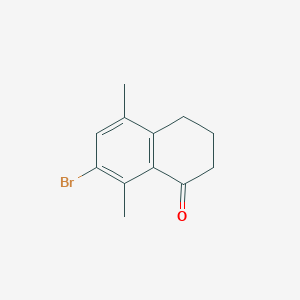
7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one
概要
説明
Synthesis Analysis
The synthesis of brominated naphthalene derivatives, as described in the first paper, involves photochlorination and photobromination reactions. For instance, heptachloro-7-methylnaphthalene undergoes photobromination with Br2 to yield heptachloro-7-(dibromomethyl)naphthalene, depending on the reaction time . Although the exact synthesis of 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one is not detailed, similar bromination techniques could potentially be applied.
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives is complex and can exhibit different conformers. Theoretical calculations and X-ray analysis in the first paper reveal that there are two energetically favored conformers for heptachloro-7-(dibromomethyl)naphthalene, with one being slightly more stable and detectable in solid form . This suggests that 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one may also exhibit conformational isomerism.
Chemical Reactions Analysis
The first paper discusses the dynamic behavior of brominated and chlorinated naphthalenes in NMR studies, indicating temperature-dependent spectral changes due to the rotation of dihalomethyl groups . This implies that 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one could undergo similar dynamic processes in solution, affecting its reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalene derivatives can be inferred from their synthesis and molecular structure. The high barriers to rotation of dihalomethyl groups, as reported in the first paper, suggest that these compounds have significant conformational stability . The second paper provides crystallographic data for a related compound, which could be used to predict the crystalline behavior of 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one .
科学的研究の応用
Synthesis of Pan-RAR Agonists
7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one was utilized in synthesizing compounds as potential pan-retinoic acid receptor (RAR) agonists. These compounds, synthesized using derivatization methods, including alkylation and dehydration, aimed at developing new treatments in the medicinal chemistry field (Das, Tang, & Evans, 2012).
Preparation of Dihydronaphthalene Derivatives
Research involved the conversion of 1-Bromo-3,4-dihydronaphthalene-2-carboxaldehyde into N,N-dimethylhydrazones of dihydronaphthalene derivatives. These derivatives underwent electrocyclic ring closure, demonstrating the compound's versatility in synthetic organic chemistry (Gilchrist & Healy, 1993).
Asymmetric Synthesis in Medicinal Chemistry
The compound played a critical role in the asymmetric synthesis of optically active anthracyclinones, a class of compounds used in cancer treatment. The process involved bromolactonization, showcasing its application in creating complex molecular structures with potential therapeutic applications (Suzuki, Kimura, & Terashima, 1986).
Reactivity and Synthesis Studies
Studies on the reactivity of 4-bromo-2H-chromenes and 2H-thiochromenes, derived from the corresponding ketones of 7-bromo-3,4-dihydronaphthalene, have expanded understanding in the field of organic synthesis. These findings contribute to the development of novel compounds for various applications (Gabbutt et al., 1994).
NMR Spectroscopy in Structural Elucidation
1H and 13C NMR studies were conducted on substituted dihydronaphthalene compounds, including derivatives of 7-bromo-3,4-dihydronaphthalene. These studies are crucial in structural analysis and understanding the molecular behavior of such compounds (Alam et al., 1995).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
将来の方向性
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please consult with a chemist or a reliable scientific database for more specific information about this compound. It’s always important to refer to peer-reviewed scientific literature for accurate and up-to-date information.
特性
IUPAC Name |
7-bromo-5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-7-6-10(13)8(2)12-9(7)4-3-5-11(12)14/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICBLUWDHOXSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCCC2=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218373 | |
| Record name | 7-Bromo-3,4-dihydro-5,8-dimethyl-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
30098-36-3 | |
| Record name | 7-Bromo-3,4-dihydro-5,8-dimethyl-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30098-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3,4-dihydro-5,8-dimethyl-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)
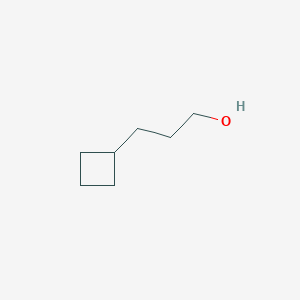
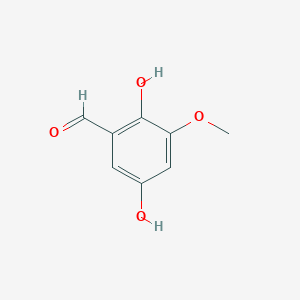

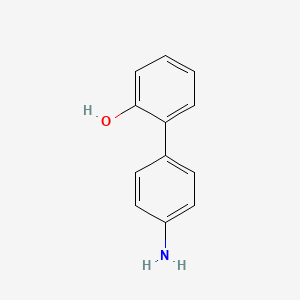
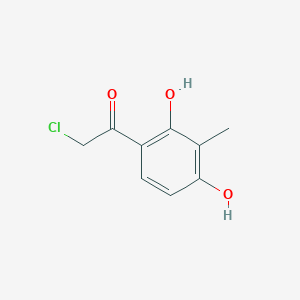
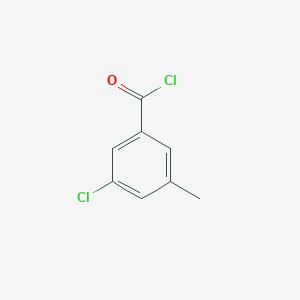
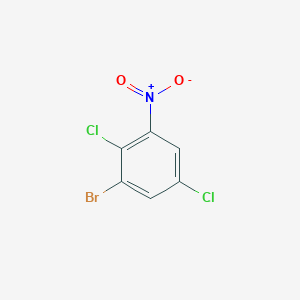
![5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B3032549.png)
